2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20191145
InChI: InChI=1S/C29H31N5O2S2/c1-20-8-7-13-33-25(20)30-26(32-16-14-31(15-17-32)19-21-9-3-2-4-10-21)23(27(33)35)18-24-28(36)34(29(37)38-24)22-11-5-6-12-22/h2-4,7-10,13,18,22H,5-6,11-12,14-17,19H2,1H3/b24-18-
SMILES:
Molecular Formula: C29H31N5O2S2
Molecular Weight: 545.7 g/mol

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20191145

Molecular Formula: C29H31N5O2S2

Molecular Weight: 545.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C29H31N5O2S2
Molecular Weight 545.7 g/mol
IUPAC Name (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C29H31N5O2S2/c1-20-8-7-13-33-25(20)30-26(32-16-14-31(15-17-32)19-21-9-3-2-4-10-21)23(27(33)35)18-24-28(36)34(29(37)38-24)22-11-5-6-12-22/h2-4,7-10,13,18,22H,5-6,11-12,14-17,19H2,1H3/b24-18-
Standard InChI Key OSXDOBCZNXAIDE-MOHJPFBDSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6

Introduction

Chemical Identity and Nomenclature

Systematic Identification

The compound is systematically named (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one according to IUPAC conventions . Its molecular formula, C29H31N5O2S2, reflects a blend of aromatic and aliphatic subsystems, including:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold providing planar rigidity.

  • A 4-benzylpiperazine substituent enhancing solubility via tertiary amine groups.

  • A (Z)-3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety contributing stereoelectronic complexity .

Table 1: Key Identifiers and Synonyms

IdentifierValueSource
PubChem CID5832202
CAS Registry Number488717-81-3
SMILESCC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6
InChIKeyOSXDOBCZNXAIDE-MOHJPFBDSA-N

Stereochemical Considerations

The (Z) configuration at the methylidene bridge (C=C bond) between the pyrido-pyrimidinone and thiazolidinone systems is critical for molecular geometry. This stereochemistry influences π-π stacking interactions and binding site complementarity in biological targets .

Structural and Electronic Features

Molecular Architecture

The compound’s structure integrates three pharmacophoric elements:

  • Pyrido[1,2-a]pyrimidin-4-one Core: A bicyclic system with conjugated π-electrons, enabling interactions with aromatic residues in enzymes or receptors.

  • Benzylpiperazine Side Chain: A flexible substituent with a tertiary amine (piperazine) and benzyl group, enhancing solubility and enabling cation-π interactions.

  • Thiazolidinone Moiety: A five-membered ring containing sulfur and nitrogen atoms, known for redox activity and metal chelation potential .

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight545.7 g/molPubChem 2.2
Topological Polar Surface Area117 ŲCactvs 3.4.8.18
Hydrogen Bond Acceptors7Cactvs 3.4.8.18
Rotatable Bonds5Cactvs 3.4.8.18
Complexity1170Cactvs 3.4.8.18

Electronic Configuration

Density functional theory (DFT) calculations predict electron-deficient regions at the pyrido-pyrimidinone core and electron-rich zones at the thioxo group (C=S), facilitating charge-transfer interactions. The HOMO-LUMO gap, estimated at ~4.1 eV, suggests moderate reactivity .

Synthesis and Derivative Chemistry

Proposed Synthetic Route

While explicit synthetic details are unavailable, a plausible pathway involves:

  • Formation of Pyrido-Pyrimidinone Intermediate: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.

  • Introduction of Benzylpiperazine: Nucleophilic substitution at the C2 position using 1-benzylpiperazine.

  • Knoevenagel Condensation: Reaction of the aldehyde intermediate (e.g., 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, CID 800637 ) with 3-cyclopentyl-2-thioxothiazolidin-4-one to form the Z-configured methylidene bridge .

Table 3: Key Reaction Steps

StepReaction TypeReagents/Conditions
1CyclocondensationAcetic acid, reflux, 12 h
2Nucleophilic Aromatic Substitution1-Benzylpiperazine, DMF, 80°C
3Knoevenagel CondensationPiperidine, ethanol, microwave irradiation

Derivative Optimization

Structural analogs, such as the carbaldehyde precursor (CID 800637), enable diversification at the C3 position. Substituting the cyclopentyl group with smaller alkyl chains (e.g., methyl) could modulate steric hindrance and bioavailability .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

With an XLogP3-AA of 4.5 , the compound is highly lipophilic, suggesting preferential partitioning into lipid membranes. Aqueous solubility is likely limited (<10 µM) but may improve via protonation of the piperazine nitrogen (pKa ~7.5) under physiological conditions.

Metabolic Stability

The thioxo group (C=S) is susceptible to oxidative metabolism, potentially yielding sulfoxide or sulfone derivatives. CYP3A4 and CYP2D6 are predicted primary metabolizers due to the compound’s aromaticity and amine content .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator